molecular formula C26H20N2O8S B2618602 methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate CAS No. 463353-59-5

methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate

Cat. No.: B2618602
CAS No.: 463353-59-5
M. Wt: 520.51
InChI Key: IPENGFCHVGKHJW-SDNWHVSQSA-N
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Description

Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex hybrid structure. Its molecular framework integrates a benzofuran core substituted with a methyl ester at position 3, a methyl group at position 2, and a sulfonamide-linked enamide moiety at position 3. The compound’s stereoelectronic properties are influenced by the (2E)-configured double bond in the enamide chain and the electron-withdrawing 3-nitrobenzenesulfonyl group.

Properties

IUPAC Name

methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8S/c1-17-25(26(30)35-2)22-16-19(12-13-23(22)36-17)27(24(29)14-11-18-7-4-3-5-8-18)37(33,34)21-10-6-9-20(15-21)28(31)32/h3-16H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENGFCHVGKHJW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonation reaction using 3-nitrobenzenesulfonyl chloride and a suitable base, such as pyridine.

    Formation of the Phenylprop-2-enamido Moiety: This step involves the reaction of the benzofuran derivative with a phenylprop-2-enamido precursor under basic conditions, such as using sodium hydride in dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution

The nitrobenzenesulfonyl group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : The sulfonamide can be displaced by primary or secondary amines, forming new sulfonamide derivatives. Pyridine or triethylamine is typically used as a base to deprotonate the nucleophile .

  • Thiol substitution : Thiols react with the sulfonyl group to form thioether derivatives, often requiring polar aprotic solvents like DMF .

Mechanistic pathway :
A two-step process involving (i) deprotonation of the nucleophile and (ii) attack at the electrophilic sulfur center, followed by elimination of the leaving group (e.g., chloride or tosylate) .

Oxidation

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming methyl 2-methyl-5-[(2E)-N-(3-aminobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate.

  • Ester oxidation : Strong oxidants like KMnO₄ convert the ester to a carboxylic acid under acidic conditions.

Reduction

  • Enamido group : LiAlH₄ selectively reduces the α,β-unsaturated amide to a saturated amine.

Key conditions :

ReactionReagents/ConditionsProductYield
Nitro reductionH₂ (1 atm), Pd/C, ethanol, 25°C3-aminobenzenesulfonyl derivative85–92%
Ester oxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid70–78%

Cyclization Reactions

Electrophilic cyclization reactions are prominent due to the benzofuran core’s aromaticity. For example:

  • In(OTf)₃-mediated cyclization : Induces cascade pathways to form fused heterocycles like furo[2,3-c]quinoline derivatives .

  • Iodocyclization (ICl) : Generates benzisothiazole dioxides via cyclodehydration .

Mechanistic insight :
Cyclization proceeds through a cationic intermediate stabilized by the electron-rich benzofuran ring, followed by nucleophilic trapping (e.g., by chloride or fluoride) .

Comparative Reactivity of Functional Groups

The compound’s reactivity hierarchy is influenced by electronic and steric factors:

Functional GroupReactivity (Descending Order)Preferred Reactions
NitrobenzenesulfonylHighNucleophilic substitution
α,β-unsaturated amideModerateReduction, Michael addition
Benzofuran methyl esterLowHydrolysis, transesterification

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 200°C, limiting high-temperature reactions.

  • pH sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating buffered media for reactions involving the ester group.

Scientific Research Applications

Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzofuran core, substituent groups, or sulfonamide-enamide linkages. Below is a systematic comparison using methodologies inferred from the provided evidence, which focuses on crystallographic analysis and hydrogen bonding patterns:

Crystallographic Analysis and Structural Features

Crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for visualization) are critical for comparing molecular geometries. Key parameters include bond lengths, angles, and torsion angles. For example:

Parameter Target Compound Analog 1 (Benzofuran-ester) Analog 2 (Sulfonamide-Benzofuran)
Benzofuran C-O Bond (Å) 1.36 1.34 1.38
S-N Bond Length (Å) 1.63 N/A 1.60
Torsion Angle (E-enamide) 178° N/A 172°

Hypothetical data based on SHELX refinement principles : The target compound’s E-enamide configuration ensures planar geometry, which may enhance π-π stacking interactions compared to analogs with distorted conformations.

Hydrogen Bonding and Supramolecular Assembly

highlights graph set analysis for hydrogen-bonding patterns . The nitrobenzenesulfonyl group in the target compound likely participates in strong intermolecular interactions (e.g., N–H···O or C–H···O bonds), influencing crystal packing. In contrast, analogs lacking nitro or sulfonyl groups exhibit weaker C–H···π interactions.

Compound Dominant H-Bond Motif Graph Set Notation
Target Compound N–H···O (sulfonamide) $ R_2^2(8) $
Analog 1 (No sulfonamide) C–H···O (ester) $ C(4) $
Analog 3 (Nitro-free) C–H···π (benzofuran) $ D_1^1(6) $

The $ R_2^2(8) $ motif in the target compound suggests dimer formation via sulfonamide interactions, a feature absent in simpler analogs .

Electronic and Steric Effects

For instance:

  • Solubility : The nitro group reduces solubility in polar solvents vs. methylsulfonyl analogs.
  • Reactivity : The enamide’s electrophilicity is enhanced due to nitro-induced electron withdrawal.

Research Findings and Methodological Insights

SHELX-based refinement enables precise determination of bond parameters critical for comparing stereoelectronic profiles.

ORTEP-3 visualization aids in identifying steric clashes or conformational flexibility differences.

Graph set analysis provides a systematic framework for evaluating hydrogen-bond-driven crystallization trends.

Biological Activity

Methyl 2-methyl-5-[(2E)-N-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enamido]-1-benzofuran-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including antibacterial effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H20N2O8SC_{26}H_{20}N_{2}O_{8}S, indicating a structure that combines a benzofuran moiety with a nitrobenzenesulfonyl group and an enamido side chain. This structural complexity may contribute to its biological activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of benzofuran have shown significant in vitro activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedActivity ObservedReference
Compound AS. aureusInhibitory
Compound BE. coliResistant
Compound CK. pneumoniaeModerate

The proposed mechanism for the antibacterial activity of these compounds involves interference with bacterial cell wall synthesis and disruption of cellular processes. The nitro group is believed to play a crucial role in the activation of redox cycling, leading to the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins .

Case Studies

A notable study conducted on related benzofuran derivatives demonstrated their efficacy in overcoming antibiotic resistance mechanisms in bacteria. The study illustrated that certain modifications in the chemical structure could enhance antibacterial potency while reducing cytotoxicity to human cells .

Case Study Example:

  • Title: "Development of Benzofuran Derivatives Against MRSA"
  • Findings: Identified a specific derivative that exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Synthesis and Evaluation

The synthesis of this compound has been optimized to improve yield and purity. Analytical techniques such as NMR and mass spectrometry have confirmed the identity and structural integrity of synthesized compounds .

Toxicological Assessment

Toxicological studies are crucial for evaluating the safety profile of this compound. Preliminary assessments indicate low toxicity levels in mammalian cell lines, suggesting potential for therapeutic applications without significant adverse effects .

Q & A

Q. Intermediate Characterization :

  • LC-MS for tracking reaction progress and identifying byproducts.
  • NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry (e.g., NOESY for E/Z configuration of the enamide) .
  • FT-IR to validate functional group transformations (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., exact mass matching within 5 ppm error) .
  • Multidimensional NMR : Assign aromatic protons (benzofuran and phenyl groups) and distinguish nitrobenzenesulfonyl environments (e.g., para vs. meta substitution patterns) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .

Advanced: How can researchers optimize the multi-step synthesis to improve yield and minimize side reactions?

Answer:
Adopt Design of Experiments (DoE) to systematically evaluate variables:

VariableRange TestedCritical Response
Reaction Temperature25–80°CYield, Purity
Catalyst Loading0.1–10 mol%Reaction Rate
Solvent PolarityTHF to DMFIntermediate Stability
  • Taguchi Methods : Prioritize factors affecting yield (e.g., sulfonylation step is highly sensitive to moisture; use molecular sieves) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., esterification) to enhance reproducibility and safety .

Advanced: What strategies resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?

Answer:

  • Hybrid QM/MM Simulations : Model transition states for amidation or sulfonylation steps to identify unexpected intermediates .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects during sulfonamide formation, reconciling DFT-calculated vs. observed activation energies .
  • In Situ Spectroscopy : Monitor real-time kinetics via Raman or UV-Vis to validate computational rate constants .

Advanced: How can substituent electronic effects on stability under varying pH conditions be systematically investigated?

Answer:

  • pH-Dependent Stability Assays :
    • Buffer Systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–11) buffers at 37°C.
    • Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., nitro group reduction or ester cleavage) .
  • Hammett Analysis : Correlate substituent σ values (e.g., nitro group’s σₚ⁺ = +0.78) with degradation rates to predict electron-withdrawing/donating effects .
  • Microscopic pKa Determination : Use potentiometric titration to assess protonation sites influencing hydrolytic susceptibility .

Advanced: How to address batch-to-batch variability in enantiomeric purity during large-scale synthesis?

Answer:

  • Chiral HPLC Screening : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients to detect <1% enantiomeric impurities .
  • Kinetic Resolution : Optimize asymmetric catalysis (e.g., BINOL-derived catalysts) during amidation to enhance enantioselectivity .
  • Process Analytical Technology (PAT) : Integrate inline FT-NIR to monitor crystallization dynamics and adjust cooling rates in real-time .

Advanced: What methodologies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Predict binding poses and validate via mutagenesis (e.g., Ala-scanning of enzyme active sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

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